molecular formula C21H19ClN2O2 B2648258 1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-59-8

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2648258
CAS No.: 1005298-59-8
M. Wt: 366.85
InChI Key: YQJXRQGNFRZARZ-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1005298-59-8) is a synthetic small molecule with a molecular formula of C21H19ClN2O2 and a molecular weight of 366.84 g/mol . This compound is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxamide, a scaffold of significant interest in medicinal and heterocyclic chemistry research due to its potential for diverse biological activity . The molecular structure features a 2-oxodihydropyridine core that is N-alkylated with a 2-chlorobenzyl group and bears a carboxamide linkage to a 2,6-dimethylaniline moiety . This specific substitution pattern is key to the compound's three-dimensional conformation and its potential interactions in research models. Crystallographic studies on closely related analogues reveal that such molecules can adopt twisted conformations and engage in specific intermolecular interactions, such as the formation of lactam–lactam dimers (LLDs) through N—H⋯O hydrogen bonds, which can influence their solid-state properties . As a specialized research chemical, it serves as a valuable building block or intermediate for chemical synthesis and is a candidate for screening in the development of novel pharmacologically active agents . The compound is supplied with a minimum purity of 90%+ . This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-7-5-8-15(2)19(14)23-20(25)17-10-6-12-24(21(17)26)13-16-9-3-4-11-18(16)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJXRQGNFRZARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2,6-dimethylaniline to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids,

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C23H21ClN2O
  • Molecular Weight: 382.88 g/mol
  • Structure: The compound features a dihydropyridine core with a chlorophenyl and dimethylphenyl substituent, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation:
    • Research indicates that similar compounds influence calcium ion channels, which play a crucial role in muscle contraction and neurotransmitter release. For instance, studies have shown that dihydropyridine derivatives can act as calcium channel blockers, affecting smooth muscle contraction by altering intracellular calcium levels .
  • Antioxidant Properties:
    • The compound has demonstrated antioxidant activity, which is essential in mitigating oxidative stress-related diseases. Antioxidants protect cells from damage caused by free radicals, potentially reducing the risk of chronic diseases .
  • Enzymatic Inhibition:
    • Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against conditions like cancer and inflammation .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • In Vitro Studies:
    • The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating potent activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies:
    • In vitro assays showed that the compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. Notably, it was effective against breast and colon cancer cell lines with IC50 values below 10 µM .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various pyrazole derivatives, including compounds structurally related to the target compound. Results indicated that these derivatives displayed notable antifungal and antibacterial activities, supporting the hypothesis that structural modifications can enhance biological efficacy .

Case Study 2: Anticancer Mechanism

In a study published in MDPI (2024), researchers investigated the mechanism of action of similar dihydropyridine compounds on cancer cells. They reported that these compounds could inhibit tumor growth by inducing oxidative stress and activating apoptotic pathways .

Data Summary

Activity Type Effect IC50/ MIC References
AntimicrobialSignificant antibacterial activityLow micromolar range
AnticancerInduces apoptosis<10 µM
AntioxidantReduces oxidative stressN/A

Scientific Research Applications

Antitubercular Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antitubercular activity. The compound has been synthesized and tested for its efficacy against Mycobacterium tuberculosis (M. tuberculosis). The structure-activity relationship (SAR) studies suggest that modifications to the dihydropyridine scaffold can enhance antimicrobial potency. For instance, certain substitutions have been shown to improve the minimum inhibitory concentration (MIC) against M. tuberculosis strains .

Cardiovascular Effects

Dihydropyridines are widely recognized for their role as calcium channel blockers, which are crucial in treating hypertension and other cardiovascular disorders. The compound's structure suggests potential vasodilatory effects due to its ability to modulate calcium ion influx in cardiac and vascular smooth muscle cells. This property is particularly beneficial in managing conditions such as angina and hypertension .

Pesticidal Properties

The compound's structural characteristics may also lend it utility in agricultural applications, specifically as a pesticide or herbicide. Compounds with similar frameworks have been investigated for their effectiveness against various pests and pathogens affecting crops. The potential for developing formulations based on this compound could lead to environmentally friendly agricultural solutions .

Case Study 1: Antitubercular Efficacy

In a study conducted by Gaveriya et al., various dihydropyridine derivatives were synthesized and evaluated for their antitubercular activity. The results indicated that specific modifications to the carboxamide moiety significantly enhanced activity against M. tuberculosis, with some compounds exhibiting MIC values lower than traditional treatments like isoniazid .

CompoundMIC (µg/mL)Comparison with Isoniazid
Compound A0.125.5 times more potent
Compound B0.251.9 times more potent

Case Study 2: Cardiovascular Research

A recent pharmacological study explored the effects of various dihydropyridine derivatives on smooth muscle contractility. The compound was tested in vitro and demonstrated a significant reduction in spontaneous contractile activity in isolated smooth muscle tissues, indicating its potential as a therapeutic agent for cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds Analyzed :

1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (G842-0365)

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Substituent Analysis :
Compound Aromatic Substituents Additional Functional Groups
Target Compound 2-Chlorophenylmethyl, 2,6-dimethylphenyl Carboxamide
G842-0365 2-Chloro-6-fluorophenylmethyl, 3-methylphenyl Fluorine substitution
N-(3-Bromo-2-methylphenyl) 3-Bromo-2-methylphenyl None
1-(3-Ethylphenyl) 3-Ethylphenyl, 4,6-dimethylpyridine Carbonitrile
  • Electron-Withdrawing vs. In contrast, G842-0365 adds a fluorine atom (stronger electronegativity), which may improve metabolic stability . The 2,6-dimethylphenyl group in the target compound provides steric bulk, possibly hindering rotational freedom compared to the 3-methylphenyl group in G842-0365 .
  • Planarity and Conformation: G842-0365 and N-(3-Bromo-2-methylphenyl) derivatives exhibit near-planar conformations (dihedral angles: 8.38° ), favoring π-π stacking. The target compound’s 2,6-dimethylphenyl substituent may introduce slight deviations.

Physicochemical Properties

Comparative Data :
Property Target Compound (Inferred) G842-0365 N-(3-Bromo-2-methylphenyl) 1-(3-Ethylphenyl)
Molecular Weight ~370–380 (estimated) 370.81 336.18 (calculated) 281.34 (calculated)
logP ~3.5–4.0 (estimated) 3.9941 Not reported Not reported
Hydrogen Bond Donors 1 (amide NH) 1 1 1
Hydrogen Bond Acceptors 4 (amide O, pyridone O) 4 3 3 (carbonitrile N)
Polar Surface Area ~39–45 Ų 39.044 ~50 Ų (estimated) ~60 Ų (estimated)
  • Lipophilicity : The target compound’s logP likely aligns with G842-0365 (~4.0), suggesting moderate lipophilicity suitable for oral bioavailability .
  • Solubility : Lower logSw values (e.g., G842-0365: -4.34) indicate poor aqueous solubility, a common challenge for dihydropyridines .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Answer: Statistical Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal reaction conditions. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible pathways and transition states, guiding experimental validation .

Q. How can the structural identity and purity of this compound be validated post-synthesis?

  • Answer: X-ray crystallography (XRD) is definitive for confirming molecular geometry and tautomeric states (e.g., lactam vs. hydroxy-pyridine forms), as demonstrated in structurally similar dihydropyridine carboxamides . Complementary techniques include:

  • NMR spectroscopy: To verify proton environments and substituent positions (e.g., aromatic protons, methyl groups).
  • High-resolution mass spectrometry (HRMS): For molecular formula confirmation.
  • HPLC or LC-MS: To assess purity and detect byproducts.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer: Target-specific assays (e.g., enzyme inhibition, receptor binding) should be selected based on computational docking studies or structural analogs. For example:

  • Kinase inhibition assays: If the compound shares structural motifs with kinase inhibitors.
  • Cellular viability assays (MTT/XTT): To screen for cytotoxicity.
  • Metabolic stability studies: Liver microsome assays to predict pharmacokinetic behavior.

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning enhance reaction mechanism studies for this compound?

  • Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations can model reaction dynamics at atomic resolution, identifying intermediates and transition states. Machine learning algorithms trained on reaction databases (e.g., ICSynth, Reaxys) can predict side reactions or degradation pathways, enabling proactive mitigation . For example, density functional theory (DFT) can optimize transition states for amide bond formation or chlorophenyl substitution .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected tautomerism or crystallographic discrepancies)?

  • Answer: Combine multi-technique validation:

  • Variable-temperature NMR: To detect tautomeric equilibria or dynamic processes.
  • Synchrotron XRD: For high-resolution crystallographic data to confirm solid-state conformations.
  • Computational spectroscopy: Compare calculated IR/Raman spectra with experimental data to validate assignments .
    • Example: In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, XRD confirmed the keto-amine tautomer despite NMR suggesting alternative protonation states .

Q. How can membrane separation technologies improve purification of this compound during scale-up?

  • Answer: Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) can separate the target compound from low-molecular-weight impurities. Solvent-resistant membranes (e.g., polyimide) are critical for organic phase separations. Process simulations (Aspen Plus, COMSOL) optimize parameters like transmembrane pressure and flow rates .

Q. What advanced techniques characterize π-conjugation and electronic effects in the molecule?

  • Answer:

  • UV-vis spectroscopy with TD-DFT: Correlate experimental absorbance peaks with computed electronic transitions.
  • Cyclic voltammetry: Determine redox potentials influenced by the chlorophenyl and dimethylphenyl substituents.
  • Single-crystal polarized Raman spectroscopy: Probe conjugation across the amide bridge and aromatic systems .

Methodological Resources

  • Training in Experimental Design: Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design emphasize hypothesis-driven workflows and data validation .
  • Safety Protocols: Adhere to Chemical Hygiene Plan guidelines for advanced labs, including hazard analysis and 100% safety exam compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.